molecular formula C15H19N3O2S B11173562 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B11173562
M. Wt: 305.4 g/mol
InChI Key: KSAYPUNQNRQYEN-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide stands out due to its unique combination of a thiadiazole ring and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H19N3O2S/c1-3-11(4-2)14-17-18-15(21-14)16-13(19)10-20-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,18,19)

InChI Key

KSAYPUNQNRQYEN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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